molecular formula C6H7FN2 B2745722 3-fluoro-N-methylpyridin-2-amine CAS No. 220714-69-2

3-fluoro-N-methylpyridin-2-amine

Cat. No. B2745722
M. Wt: 126.134
InChI Key: AMVFJTOQPSFLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-fluoro-N-methylpyridin-2-amine” is a chemical compound with the CAS Number: 220714-69-2 . It has a molecular weight of 126.13 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “3-fluoro-N-methylpyridin-2-amine” is 1S/C6H7FN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9) . This indicates that the compound has a pyridine ring with a fluorine atom and a methyl group attached to it.


Physical And Chemical Properties Analysis

“3-fluoro-N-methylpyridin-2-amine” is a liquid at room temperature . It has a molecular weight of 126.13 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Field : Agrochemical and Pharmaceutical Industries .
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
    • Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions . The major use of TFMP derivatives is in the protection of crops from pests .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Organic Chemistry

    • Field : Organic Chemistry .
    • Application : The nitro group of methyl 3-nitropyridine-4-carboxylate has been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .
    • Methods : This involves a nucleophilic aromatic substitution .
    • Results : Successful replacement of the nitro group with a fluoride anion to produce 3-fluoro-pyridine-4-carboxylate .
  • Biological Imaging

    • Field : Biological Imaging .
    • Application : Fluorinated pyridines, including 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines, have potential as imaging agents for various biological applications .
    • Methods : These compounds can be synthesized through various methods and used in imaging studies .
    • Results : The development of these compounds could lead to advancements in biological imaging .
  • Development of Organic Compounds

    • Field : Organic Chemistry .
    • Application : The development of organic compounds containing fluorine has led to many advances in the agrochemical, pharmaceutical, and functional materials fields .
    • Methods : The synthesis of these compounds involves various chemical reactions .
    • Results : More than 50% of the pesticides launched in the last two decades have been fluorinated .

Safety And Hazards

The compound has been assigned the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms GHS05 and GHS07 . The hazard statements associated with it are H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-fluoro-N-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVFJTOQPSFLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-methylpyridin-2-amine

CAS RN

220714-69-2
Record name 3-fluoro-N-methylpyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(3-Fluoro-pyridin-2-yl)-methylamine dihydrochloride (1.313 g, 6.60 mmol) (WO 00/75134 A1; Chem. Pharm. Bull. 33:565, 1985) was partitioned between ether (6 mL) and 2.5 M NaOH (5 mL; 12.5 mmol). The aqueous layer (pH approx. 8) was extracted with DCM (4×20 mL). The aqueous layer was then brought to pH ˜12 with 2.5 M NaOH and extracted with DCM (2×20 mL), and the DCM and ether layers were combined, dried (2×Na2SO4), and concentrated under rotary evaporation at <30° C. to provide the free base of the title compound as a clear dark brown oil (780 mg, 94%). 1H-NMR (300 MHz, CDCl3) δ 8.38 (dt, 1H), 7.39-7.32 (m, 1H), 7.24-7.17 (m, 1H), 4.06 (d, 2H), 1.83 (br s, 2H).
Name
(3-Fluoro-pyridin-2-yl)-methylamine dihydrochloride
Quantity
1.313 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
94%

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